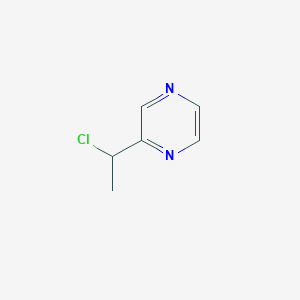
2-(1-Chloroethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Chloroethyl)pyrazine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a nitrogen-containing heterocycle that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of 2-(1-Chloroethyl)pyrazine consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Scientific Research Applications
Optoelectronic Applications
Pyrazine derivatives, including those structurally related to 2-(1-Chloroethyl)pyrazine, are crucial in the synthesis of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives through amination of dihalo-pyrrolopyrazines has shown that these compounds exhibit promising optical and thermal properties for optoelectronic applications. Specifically, the 1,7-derivatives of pyrrolopyrazine scaffolds could be promising organic materials in this field, highlighting the importance of pyrazine derivatives in the development of new optoelectronic devices (Meti et al., 2017).
DNA Binding and Antimicrobial Properties
Pyrazine derivatives also play a significant role in antimicrobial research. Studies involving chlorohydrazinopyrazine derivatives have explored their physicochemical properties, DNA binding capabilities, and potential antimicrobial applications. These compounds, especially 2-chloro-3-hydrazinopyrazine, demonstrated high affinity for DNA without exhibiting toxicity toward human dermal keratinocytes, suggesting potential for clinical applications due to their broad biological activity and non-toxic nature (Mech-Warda et al., 2022).
Fluorescence and Charge Transfer Properties
Further research into pyrazine-based push–pull chromophores has expanded the understanding of their photophysical properties. The study of eighteen pyrazine fluorophores, incorporating various electron-donating groups and π-conjugated systems, has contributed to insights into their strong emission solvatochromism and intramolecular charge transfer (ICT) capabilities. This research underscores the versatility of pyrazine derivatives in the development of fluorescent materials and their potential applications in sensing and optoelectronics (Hoffert et al., 2017).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of novel heterocyclic compounds containing pyrazine structures have shown significant antimicrobial activities. For instance, new compounds synthesized for antibacterial purposes have demonstrated high activities, suggesting the potential of pyrazine derivatives as effective antibacterial agents (Azab et al., 2013). Additionally, certain pyrazine derivatives have been synthesized and tested for their anticancer activities, further emphasizing the broad spectrum of biological activities associated with pyrazine compounds and their derivatives (Kayagil and Demirayak, 2011).
properties
IUPAC Name |
2-(1-chloroethyl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXHANKOPXXJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617072 |
Source


|
| Record name | 2-(1-Chloroethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)pyrazine | |
CAS RN |
1289386-51-1 |
Source


|
| Record name | Pyrazine, 2-(1-chloroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

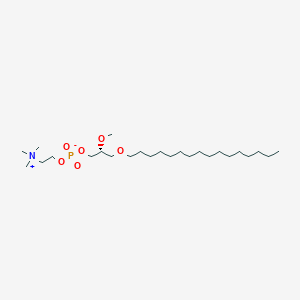
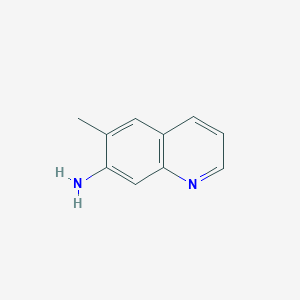
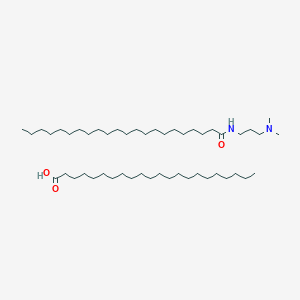


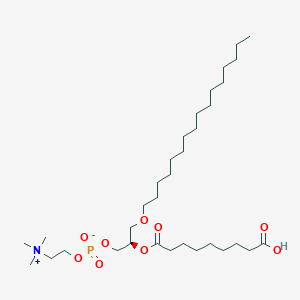
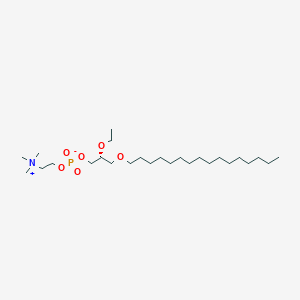

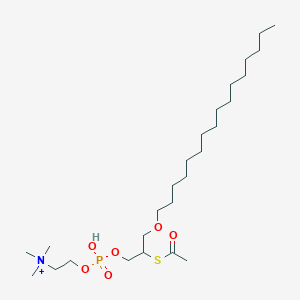
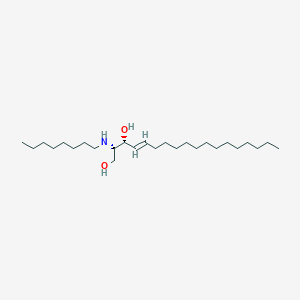

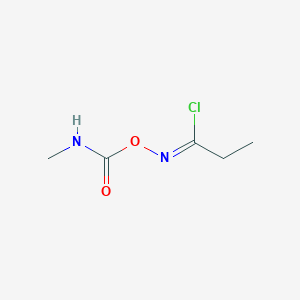
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)